molecular formula C14H11F2N3OS B10959889 3-({4-[3-(Difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)propanenitrile

3-({4-[3-(Difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)propanenitrile

Cat. No.: B10959889
M. Wt: 307.32 g/mol
InChI Key: KHJQTGYWRNYKLX-UHFFFAOYSA-N
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Description

2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ETHYL CYANIDE is a complex organic compound characterized by the presence of a difluoromethoxy group, a pyrimidinyl group, and a sulfanyl group attached to an ethyl cyanide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ETHYL CYANIDE typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-(difluoromethoxy)aniline with 2-chloropyrimidine under basic conditions to form the intermediate 4-[3-(difluoromethoxy)phenyl]-2-pyrimidinylamine. This intermediate is then reacted with ethyl thiocyanate in the presence of a suitable base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ETHYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ETHYL CYANIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ETHYL CYANIDE involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The pyrimidinyl group can interact with nucleic acids or proteins, potentially inhibiting or modifying their function. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to changes in protein activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ETHYL CYANIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses.

Properties

Molecular Formula

C14H11F2N3OS

Molecular Weight

307.32 g/mol

IUPAC Name

3-[4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylpropanenitrile

InChI

InChI=1S/C14H11F2N3OS/c15-13(16)20-11-4-1-3-10(9-11)12-5-7-18-14(19-12)21-8-2-6-17/h1,3-5,7,9,13H,2,8H2

InChI Key

KHJQTGYWRNYKLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C2=NC(=NC=C2)SCCC#N

Origin of Product

United States

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